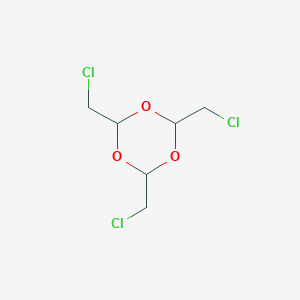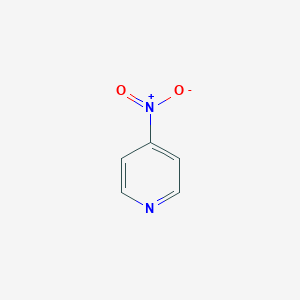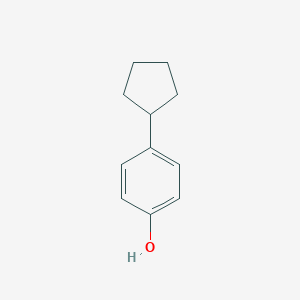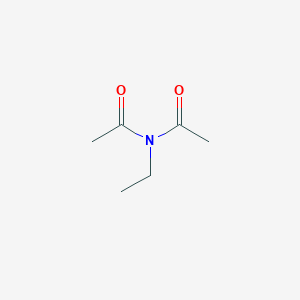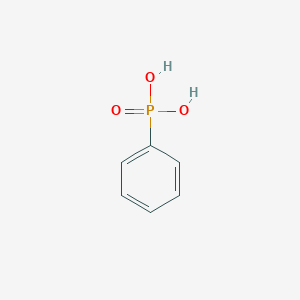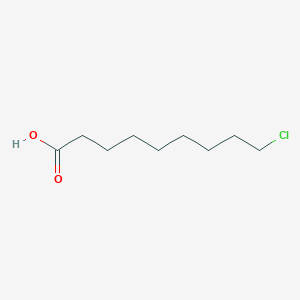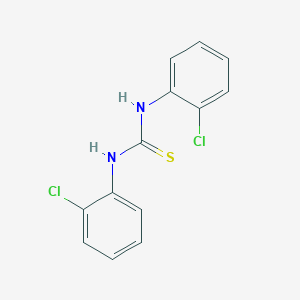
1-(1-adamantyl)propan-1-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)propan-1-amine Hydrochloride is a chemical compound with the molecular formula C13H24ClN . It is used for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .
Molecular Structure Analysis
The molecular structure of 1-(1-Adamantyl)propan-1-amine Hydrochloride is complex, with a molecular weight of 229.79 . The InChI code is 1S/C13H23N.ClH/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12H,2-8,14H2,1H3 . More detailed structural analysis would require advanced techniques such as X-ray diffraction .Aplicaciones Científicas De Investigación
Synthesis of Chiral Ligands
Racemic 1-(adamantan-1-yl)propane-1,2-diamine, a compound closely related to 1-(adamantan-1-yl)propan-1-amine hydrochloride, was synthesized and used to obtain ligands and their metal complexes . These complexes were studied as catalysts in model epoxidation, Michael, and Henry reactions .
Optical Resolution
The optical resolution of racemic 1-(adamantan-1-yl)propane-1,2-diamine was achieved with the use of L-malic acid . This process is crucial for the production of enantiomerically pure compounds, which are important in pharmaceutical applications.
Synthesis of Heterocyclic Systems
Vicinal diamines, such as 1-(adamantan-1-yl)propane-1,2-diamine, are used as precursors to heterocyclic systems . These systems have a wide range of applications in organic chemistry, including the synthesis of complex organic molecules.
Chan–Lam N-Arylation
Adamantane-containing amines, like 1-(adamantan-1-yl)propan-1-amine hydrochloride, can undergo Chan–Lam N-arylation . This reaction is an important method for C sp 2–N bond formation, which is a key step in the synthesis of many organic compounds .
Synthesis of N-Aryl Derivatives
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . These derivatives have potential applications in various fields, including medicinal chemistry and materials science.
Synthesis of Nanowires
Vinyl-disubstituted adamantanes, which can be synthesized from compounds like 1-(adamantan-1-yl)propan-1-amine hydrochloride, are usable as nanowires to link semiconductor contact surfaces . This has potential applications in the field of nanotechnology and electronics.
Safety and Hazards
1-(1-Adamantyl)propan-1-amine Hydrochloride should be handled with care. Avoid contact with skin and eyes, and do not breathe dust . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . More detailed safety and hazards information can be found in the Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
1-(1-adamantyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12H,2-8,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHFJMATUZCGPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1483-12-1 |
Source


|
| Record name | 1-(adamantan-1-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

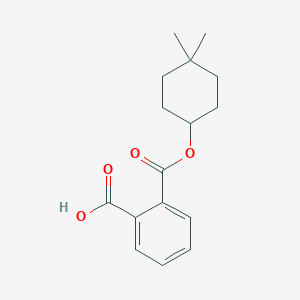


![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)

